(3-Phenoxyphenyl)hydrazine

Descripción general

Descripción

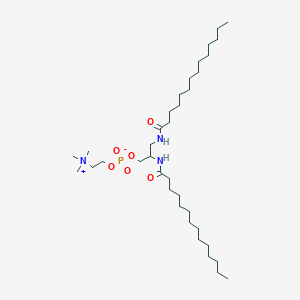

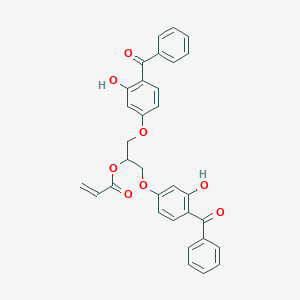

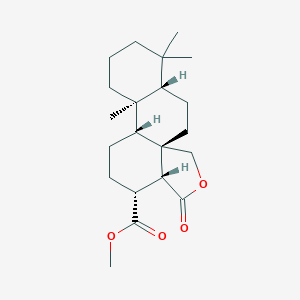

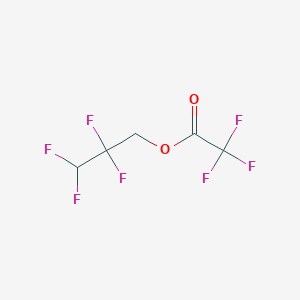

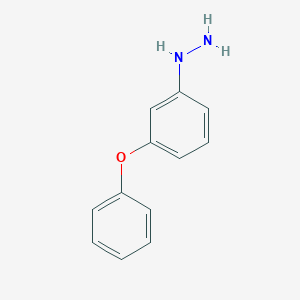

“(3-Phenoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 104997-24-2. It has a molecular weight of 200.24 and is typically found in a brown solid form .

Synthesis Analysis

The synthesis of “(3-Phenoxyphenyl)hydrazine” involves the dissolution of 3-phenoxy-phenylamine in HCl at 0°C, followed by the addition of a solution of NaNO2. The mixture is stirred for 10 minutes, and a solution of SnCl2 in HCl is added dropwise, followed by stirring for 3 hours .Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-phenoxyphenyl)hydrazine. The InChI code for this compound is 1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2 .Physical And Chemical Properties Analysis

“(3-Phenoxyphenyl)hydrazine” is a brown solid with a molecular weight of 200.24. It has a CAS Number of 104997-24-2 and an MDL number of MFCD08437623 . It has a boiling point of 220-228 °C (Press: 18 Torr), a density of 1.201±0.06 g/cm3 (Predicted), and a pKa of 5.21±0.10 (Predicted) .Aplicaciones Científicas De Investigación

Chemical Synthesis : A study by Zhang, Tan, and Xue (2007) presented an efficient one-pot method for synthesizing new 3,4-diaryl-1H-pyrazoles from natural isoflavones and hydrazine hydrate, with potential pharmacological and agricultural applications (Zhang, Tan, & Xue, 2007).

Environmental Monitoring : Research by Hu et al. (2021) developed a new fluorescent probe derived from 3-hydroxyphthalimide for effectively detecting hydrazine in aqueous solutions and living cells, useful for environmental monitoring and biological sciences (Hu et al., 2021).

Electrochemical Sensing : Ensafi, Lotfi, and Karimi-Maleh (2012) modified multiwall carbon nanotube paste electrodes with p-aminophenol, enhancing the voltammetric sensitivity for hydrazine determination (Ensafi, Lotfi, & Karimi-Maleh, 2012).

Vapor Detection : Ellis et al. (1996) demonstrated that poly(3-hexylthiophene) films could detect hydrazine and monomethylhydrazine vapor with ultrasensitive sensitivity, enabling dosimetric and real-time detection (Ellis, Zakin, Bernstein, & Rubner, 1996).

Biological Sciences : Xing et al. (2022) developed ratiometric fluorescence probes, DDP and DDC, which detect hydrazine in living cells with good sensitivity, selectivity, and anti-interference, suggesting applications in environmental monitoring (Xing et al., 2022).

Antitumor Research : Zsoldos-Mády et al. (2006) found that ferrocenyl-chalcone and ferrocenyl-pyrazole derivatives exhibited promising in vitro antitumor effects against human leukemia cells (Zsoldos-Mády et al., 2006).

Phenol Degradation : Yalfani et al. (2011) explored hydrogen substitutes for the Fenton reaction, improving phenol degradation and catalyst stability, with formic acid providing higher efficiency and stability (Yalfani, Contreras, Medina, & Sueiras, 2011).

Safety And Hazards

Direcciones Futuras

Hydrazine compounds, including “(3-Phenoxyphenyl)hydrazine”, are topics of interest in pharmaceutical research due to their unique biological action and excellent coordination ability . They are being explored for potential applications in various fields, including energy-saving hydrogen production .

Propiedades

IUPAC Name |

(3-phenoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUMKPRQWDUWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617051 | |

| Record name | (3-Phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenoxyphenyl)hydrazine | |

CAS RN |

104997-24-2 | |

| Record name | (3-Phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.